Cas no 183118-10-7 (Borane isoamylsulfide complex)

Borane isoamylsulfide complex 化学的及び物理的性質
名前と識別子
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- Borane isoamylsulfide complex
- boron,3-methyl-1-(3-methylbutylsulfanyl)butane
- borane-diisoamyl sulfide
- Borane isoamylsulfide
- isoamylsulfide borane complex
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- MDL: MFCD03427258
- インチ: 1S/C5H15BS/c1-5(2)3-4-7-6/h5,7H,3-4H2,1-2,6H3
- InChIKey: CXWJDODMKJIJQZ-UHFFFAOYSA-N
- ほほえんだ: C(C[SH+][BH3-])C(C)C
計算された属性
- せいみつぶんしりょう: 116.08300
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 7
- 回転可能化学結合数: 3
- 複雑さ: 66.9
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: えきたい
- 密度みつど: 0.814
- フラッシュポイント: 25 ºC
- PSA: 32.09000
- LogP: 1.31380
- ようかいせい: 未確定
Borane isoamylsulfide complex セキュリティ情報
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記号:
- シグナルワード:Danger
- 危害声明: H226-H261-H314
- 警告文: P231 + P232-P280-P305 + P351 + P338-P310-P422
- 危険物輸送番号:UN 3398
- WGKドイツ:3
- 危険カテゴリコード: R8;R10;R14;R34
- セキュリティの説明: S17; S26; S36/37/39; S45
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危険物標識:
- セキュリティ用語:S17-26-36/37/39-45
- リスク用語:R8; R10; R14; R34
Borane isoamylsulfide complex 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029272-1ml |
Borane isoamylsulfide complex |
183118-10-7 | 97% | 1ml |
¥223 | 2024-05-25 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029272-5ml |
Borane isoamylsulfide complex |
183118-10-7 | 97% | 5ml |
¥889 | 2024-05-25 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B131809-1ml |
Borane isoamylsulfide complex |
183118-10-7 | 1ml |
¥179.00 | 2021-05-25 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B131809-5ml |
Borane isoamylsulfide complex |
183118-10-7 | 5ml |
¥718.00 | 2021-05-25 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-227512-1 ml |
Borane isoamylsulfide complex, |
183118-10-7 | 1 ml |
¥241.00 | 2023-09-05 |
Borane isoamylsulfide complex 関連文献
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
Borane isoamylsulfide complexに関する追加情報
Borane Isoamylsulfide Complex: A Comprehensive Overview
The Borane isoamylsulfide complex (CAS No. 183118-10-7) is a significant compound in the field of organoboron chemistry, with a wide range of applications in organic synthesis and catalysis. This compound, also referred to as isoamylsulfide borane, has garnered attention due to its unique properties and versatility in chemical reactions. Recent advancements in its synthesis and application have further solidified its importance in modern chemical research.
Borane isoamylsulfide complex is characterized by its distinctive structure, which combines boron with sulfur-containing ligands. The compound's structure plays a pivotal role in its reactivity and stability. Recent studies have highlighted the importance of understanding the electronic properties of this compound, particularly in the context of its use as a catalyst in various organic transformations. Researchers have employed advanced computational methods to elucidate the bonding interactions within the molecule, providing deeper insights into its reactivity patterns.
One of the most notable aspects of Borane isoamylsulfide complex is its role in catalytic processes. It has been extensively used in the synthesis of complex organic molecules, including natural products and pharmaceutical intermediates. For instance, recent research has demonstrated its effectiveness in facilitating enantioselective reactions, which are crucial for the production of chiral compounds. The ability of this compound to act as a Lewis acid catalyst has made it indispensable in asymmetric catalysis, a field that continues to evolve with groundbreaking discoveries.
The synthesis of Borane isoamylsulfide complex has also been a focal point of recent investigations. Traditional methods involve the reaction of boron trifluoride with isoamyl mercaptan, but modern approaches have sought to optimize these procedures for higher yields and better purity. Novel synthetic routes, including the use of microwave-assisted synthesis and continuous-flow reactors, have been explored to enhance the efficiency of production. These advancements not only improve the scalability of the process but also align with current trends toward greener chemical manufacturing.
In terms of applications, Borane isoamylsulfide complex finds extensive use in hydroboration reactions, which are fundamental to organic chemistry. Its ability to selectively add to alkenes and alkynes has made it a valuable tool in constructing carbon-boron bonds. Recent studies have expanded its utility to include cross-coupling reactions, where it serves as an efficient catalyst for forming carbon-carbon bonds under mild conditions. This versatility underscores its importance in both academic research and industrial applications.
The stability and reactivity of Borane isoamylsulfide complex are influenced by various factors, including temperature, solvent polarity, and the presence of other reagents. Understanding these factors is critical for optimizing its performance in different chemical systems. For example, recent research has shown that the choice of solvent can significantly impact the reaction rate and selectivity in hydroboration reactions involving this compound. Such findings highlight the need for further investigation into the interplay between reaction conditions and molecular behavior.
Moreover, Borane isoamylsulfide complex has shown promise in materials science applications. Its unique electronic properties make it a potential candidate for use in semiconductors and other advanced materials. Preliminary studies have explored its ability to act as a precursor for boron-containing thin films, which are essential components in modern electronic devices. These findings open new avenues for interdisciplinary research at the intersection of chemistry and materials science.
In conclusion, Borane isoamylsulfide complex (CAS No. 183118-10-7) is a multifaceted compound with significant implications across various domains of chemistry. Its role as a catalyst, reagent, and precursor material continues to drive innovation in organic synthesis, catalysis, and materials science. As research progresses, new insights into its properties and applications are expected to emerge, further cementing its position as an indispensable tool in modern chemical research.
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